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8,9,10,11-Tetrahydrobenz(a)anthracene

Cat. No.: B1218534
CAS No.: 67064-62-4
M. Wt: 232.3 g/mol
InChI Key: INBZCSMGVURIFO-UHFFFAOYSA-N
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Description

Significance of Hydrogenated Polycyclic Aromatic Hydrocarbons (PAHs) in Chemical and Biochemical Studies

Hydrogenated PAHs are of considerable interest for several reasons. The addition of hydrogen atoms to the aromatic system alters the planarity, electronic properties, and reactivity of the parent PAH. rsc.org These changes can significantly impact their biological activity, metabolic fate, and environmental persistence. tandfonline.com For instance, the hydrogenation of a specific ring in a PAH can influence its interaction with biological macromolecules like DNA and proteins, potentially altering its toxicological profile. nih.gov

From a chemical standpoint, H-PAHs serve as important models for understanding the mechanisms of catalytic hydrogenation and are studied for their potential applications in materials science and as hydrogen storage materials. rsc.org In astrophysics, the study of H-PAHs is relevant to understanding the chemical processes occurring in the interstellar medium. aanda.org The relative stability and aromaticity of different H-PAH isomers are also active areas of theoretical and computational research. rsc.org

Overview of Benz(a)anthracene (B33201) Metabolism and its Tetrahydro-Derivatives

Benz(a)anthracene is a well-studied five-ring PAH that is a known procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. epa.gov The metabolism of benz(a)anthracene is complex and involves multiple enzymatic pathways, primarily mediated by cytochrome P450 monooxygenases. A key metabolic route involves the oxidation of the aromatic rings to form epoxides, which are then hydrolyzed by epoxide hydrolase to yield dihydrodiols.

Specifically, the metabolism of benz(a)anthracene can occur at various positions, including the 8,9- and 10,11-bonds. nih.govnih.gov This leads to the formation of dihydrodiol epoxides, which are considered ultimate carcinogens as they can covalently bind to DNA. The formation of tetrahydro-derivatives is a consequence of these metabolic steps. For example, the enzymatic hydroxylation at the 8,9- and 10,11-positions can lead to the formation of a tetrahydrotetrol derivative. A notable example is the fungal metabolite, (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol, which has been isolated from the metabolism of benz(a)anthracene by the fungus Cunninghamella elegans. chemicalbook.com The molecular structure of this tetrol has been elucidated, confirming the saturation of the 8,9,10,11-ring. oup.com

The formation of such tetrahydro-derivatives highlights the biochemical relevance of the 8,9,10,11-Tetrahydrobenz(a)anthracene core structure in the metabolic processing of the parent PAH.

Research Gaps and Emerging Areas in this compound Studies

Despite the established importance of hydrogenated PAHs and the known metabolic pathways of benz(a)anthracene, there are significant research gaps specifically concerning this compound.

A primary gap is the lack of dedicated studies on the synthesis and detailed characterization of this compound itself. While methods for the synthesis of related tetrahydro-derivatives of anthracene (B1667546) and other PAHs have been reported, a specific and optimized synthesis for this particular isomer is not well-documented in the available literature. capes.gov.br

Furthermore, there is a scarcity of research on the specific biological activities of this compound. While its hydroxylated metabolite, the tetrol, has been identified, the toxicological and pharmacological profiles of the parent tetrahydro-compound remain largely unexplored. Understanding how the saturation of the 8,9,10,11-ring of benz(a)anthracene modulates its carcinogenic potential compared to the parent compound is a critical area for future investigation.

Emerging areas of research could focus on the following:

Targeted Synthesis and Spectroscopic Analysis: Developing efficient synthetic routes to obtain pure this compound would enable a thorough characterization of its chemical and physical properties, including detailed NMR and mass spectrometry data.

Comparative Toxicological Studies: Conducting in vitro and in vivo studies to compare the cytotoxicity, genotoxicity, and carcinogenicity of this compound with its parent compound, benz(a)anthracene, and other regioisomeric tetrahydro-derivatives.

Metabolic Profiling: Investigating the further metabolism of this compound to understand its metabolic fate and identify any unique metabolites that could have biological significance.

Environmental Occurrence and Fate: Developing analytical methods to detect and quantify this compound in environmental samples to assess its prevalence and persistence.

Addressing these research gaps will provide a more complete understanding of the role of this specific hydrogenated PAH in the broader context of environmental health and toxicology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16 B1218534 8,9,10,11-Tetrahydrobenz(a)anthracene CAS No. 67064-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67064-62-4

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

8,9,10,11-tetrahydrobenzo[a]anthracene

InChI

InChI=1S/C18H16/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h3-5,8-12H,1-2,6-7H2

InChI Key

INBZCSMGVURIFO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C3C=CC4=CC=CC=C4C3=C2

Canonical SMILES

C1CCC2=C(C1)C=C3C=CC4=CC=CC=C4C3=C2

Other CAS No.

67064-62-4

Synonyms

8,9,10,11-tetrahydro-BA
8,9,10,11-tetrahydrobenz(a)anthracene

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8,9,10,11 Tetrahydrobenz a Anthracene

Strategies for the Total Synthesis of 8,9,10,11-Tetrahydrobenz(a)anthracene and its Precursors

One potential pathway to this compound is the catalytic hydrogenation of the parent aromatic compound, benz(a)anthracene (B33201). Studies on the catalytic hydrogenation of other PAHs, such as anthracene (B1667546), have shown that various products can be obtained depending on the catalyst and reaction conditions. mdpi.comsemanticscholar.org For instance, hydrogenation of anthracene using a Fe-Co/CaA catalytic system at 400 °C and 6 MPa resulted in approximately 87% conversion to hydrogenated derivatives. mdpi.com While specific conditions for the selective hydrogenation of the 8,9,10,11-positions of benz(a)anthracene are not extensively detailed in the available literature, this approach remains a primary hypothetical route.

Alternative strategies involve the construction of precursors that already contain a partially saturated ring. Friedel-Crafts reactions, for example, are a cornerstone in the synthesis of aromatic ketones and polycyclic systems. beilstein-journals.orgresearchgate.net A Friedel-Crafts acylation of a suitable naphthalene (B1677914) derivative with a cyclohexene-based acylating agent could provide a key intermediate that can be subsequently cyclized to form the this compound core.

Another established method for building the benz(a)anthracene framework is the Diels-Alder reaction. An expeditious synthesis of benz(a)anthracene and its oxygenated derivatives has been reported through the reaction of ortho-quinodimethane with 1,2-dihydronaphthalenes. rsc.org By selecting an appropriately substituted diene or dienophile, it is conceivable to construct the desired tetrahydro-ring system directly.

The 8,9,10,11-tetrahydro- moiety of the target molecule contains chiral centers, making stereoselective synthesis a critical aspect for accessing specific stereoisomers. While the metabolic formation of stereospecific epoxides and dihydrodiols of benz(a)anthracene has been observed, chemical methods for achieving high stereoselectivity in the synthesis of chiral intermediates for this compound are less documented. documentsdelivered.com

General approaches to stereoselective synthesis that could be applied include the use of chiral catalysts or auxiliaries in key bond-forming reactions. For instance, in the context of forming hydroxylated derivatives, asymmetric dihydroxylation using osmium tetroxide with a chiral ligand could be employed on a suitable unsaturated precursor to introduce vicinal diols with a specific stereochemistry.

Various catalytic systems have been developed for the synthesis of anthracene and benz(a)anthracene derivatives, which could be adapted for the preparation of this compound analogs. beilstein-journals.orgnih.gov For instance, indium(III) chloride has been used as a catalyst in the one-pot, three-component cyclocondensation of aldehydes, β-naphthol, and cyclic 1,3-dicarbonyl compounds to yield tetrahydrobenzo[a]xanthene-11-one derivatives, which share a similar structural motif with the target compound. researchgate.net

Palladium-catalyzed cross-coupling and C-H activation reactions are also powerful tools for constructing complex aromatic systems. beilstein-journals.orgnih.govresearchgate.net A palladium-catalyzed tandem C-H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes has been reported for the regioselective synthesis of substituted benz[a]anthracene derivatives. nih.gov Such methods could potentially be used to synthesize analogs of this compound by using appropriately designed starting materials.

Table 1: Catalytic Systems in the Synthesis of Related Anthracene Derivatives

Catalyst System Reaction Type Product Type Reference
InCl₃ or P₂O₅ Three-component cyclocondensation Tetrahydrobenzo[a]xanthene-11-one derivatives researchgate.net
Pd(OAc)₂/Ag₂O/TBHP Intermolecular direct acylation/intramolecular Friedel-Crafts Substituted anthraquinones beilstein-journals.org
ZnBr₂/SiO₂ Friedel-Crafts alkylation 9,10-Diarylanthracenes beilstein-journals.org

Derivatization and Functionalization of the this compound Scaffold

The derivatization of the this compound core is crucial for exploring its biological activity and for the development of molecular probes. Key transformations include the formation of epoxides, dihydrodiols, and other hydroxylated metabolites.

The synthesis of epoxides and dihydrodiols of benz(a)anthracene and its derivatives has been a subject of interest, primarily due to their role as metabolic intermediates. The synthesis of 10,11-dihydrobenz[a]anthracene 8,9-oxide has been described. nih.gov This epoxide can undergo both chemical and enzymatic reactions with water to produce the corresponding dihydrodiol. nih.gov

Metabolic studies have shown that rat liver microsomes can convert benz(a)anthracene into non-K-region epoxides, specifically the 8,9- and 10,11-epoxides. documentsdelivered.com These epoxides are then enzymatically hydrolyzed to the corresponding trans-dihydrodiols. documentsdelivered.com While these studies focus on metabolic pathways, the described transformations provide a basis for targeted chemical synthesis. The direct epoxidation of this compound at the remaining double bonds of the aromatic system can be envisioned using standard epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

The synthesis of hydroxylated metabolites of benz(a)anthracene, particularly those with a tetrahydro-ring system, is important for understanding their biological effects. The metabolic formation of various dihydrodiols and tetrols has been reported. For instance, the enzymatic hydrolysis of benz(a)anthracene 8,9-oxide yields 8,9-dihydro-8,9-dihydroxybenz[a]anthracene. nih.gov

Furthermore, specific stereoisomers of hydroxylated derivatives have been identified. The metabolic formation of BA (8R,9S)-epoxide and (10S,11R)-epoxide as the predominant enantiomers from the metabolism of benz(a)anthracene by rat liver microsomes has been demonstrated. documentsdelivered.com The chemical synthesis of these metabolites often aims to produce authentic standards for comparison with biologically formed molecules. A product identified as trans-Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, dibenzoate has been cataloged, indicating the synthesis of such hydroxylated tetrahydro-derivatives. nih.gov The synthesis of various stereoisomers of 8,9,10,11-tetrahydroxytetrahydrobenz(a)anthracene would likely involve stereocontrolled dihydroxylation steps on appropriate unsaturated precursors.

Table 2: Known Hydroxylated Derivatives of Benz(a)anthracene with a Tetrahydro- or Dihydro- Scaffold

Compound Name Parent Compound Notes Reference
10,11-dihydrobenz[a]anthracene 8,9-oxide Benz(a)anthracene Synthetic intermediate nih.gov
8,9-Dihydro-8,9-dihydroxybenz[a]anthracene Benz(a)anthracene Product of epoxide hydrolysis nih.gov
Benz(a)anthracene (8R,9S)-epoxide Benz(a)anthracene Predominant metabolic enantiomer documentsdelivered.com
Benz(a)anthracene (10S,11R)-epoxide Benz(a)anthracene Predominant metabolic enantiomer documentsdelivered.com
trans-Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, dibenzoate This compound Cataloged derivative nih.gov

Structural Modifications for Exploring Molecular Interactions

The modification of the this compound scaffold can be undertaken to create molecular probes or to study structure-activity relationships. While specific examples for this particular tetrahydro-derivative are scarce in the literature, general principles of functionalizing PAHs can be applied.

The introduction of functional groups that can act as fluorescent reporters, photoaffinity labels, or reactive handles for bioconjugation is a common strategy. For instance, the introduction of halogen atoms can modulate the electronic properties and metabolic fate of the molecule and can also serve as a handle for further cross-coupling reactions. nih.gov The synthesis of new derivatives of benzofuran, for example, has shown that the introduction of halogens can increase biological activity and selectivity. nih.gov

Furthermore, the synthesis of derivatives with altered solubility, for instance by introducing carboxylic acid or amide functionalities, can be crucial for biological testing. nih.gov The development of anthracene derivatives for use as molecular probes often involves the strategic placement of substituents that can interact with biological targets or report on their local environment. nih.gov These general strategies could be applied to the this compound core to develop novel research tools.

Metabolic Pathways and Biotransformation of 8,9,10,11 Tetrahydrobenz a Anthracene

Enzymatic Biotransformation Mechanisms of 8,9,10,11-Tetrahydrobenz(a)anthracene by Cytochrome P450 Enzymes

The initial and rate-limiting step in the metabolism of this compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These monooxygenases introduce an oxygen atom into the PAH structure, leading to the formation of epoxides, which can then be enzymatically hydrated to trans-dihydrodiols. The metabolism of this compound has been shown to be mediated by liver microsomes from rats pre-treated with 3-methylcholanthrene (B14862), a known inducer of CYP1A family enzymes.

The primary sites of initial oxidation on the this compound molecule are the 1,2- and 3,4- double bonds of the terminal aromatic ring. This leads to the formation of the corresponding 1,2- and 3,4-epoxides. These epoxides are then substrates for epoxide hydrolase, which catalyzes their conversion to the respective trans-dihydrodiols: this compound-1,2-diol and this compound-3,4-diol.

Furthermore, studies utilizing recombinant human cytochrome P450 enzymes have demonstrated the significant roles of CYP1A1 and CYP1B1 in the metabolism of this compound. These enzymes exhibit a high degree of stereoselectivity in the formation of the dihydrodiol metabolites.

Formation of Reactive Intermediates, including Diol Epoxides

The dihydrodiol metabolites of this compound can undergo a second round of oxidation by CYP enzymes, leading to the formation of highly reactive diol epoxides. These diol epoxides are considered the ultimate carcinogenic metabolites of many PAHs, as they can form covalent adducts with cellular macromolecules such as DNA, initiating mutagenesis and carcinogenesis.

The metabolism of this compound yields two diastereomeric diol epoxides for each of the 1,2- and 3,4-dihydrodiols. Specifically, the 1,2-dihydrodiol can be oxidized to form this compound-1,2-diol-3,4-epoxide, while the 3,4-dihydrodiol is metabolized to this compound-3,4-diol-1,2-epoxide.

Bay-Region vs. Non-Bay-Region Metabolites and their Stereochemistry

The concept of "bay-region" and "non-bay-region" diol epoxides is central to understanding the carcinogenic potential of PAHs. The bay region is a sterically hindered concave region on the periphery of the PAH molecule. Diol epoxides in which the epoxide ring forms part of the bay region are termed "bay-region diol epoxides," while those formed on other parts of the molecule are "non-bay-region diol epoxides."

In the case of this compound, the 3,4-diol-1,2-epoxide is the bay-region diol epoxide, while the 1,2-diol-3,4-epoxide is the non-bay-region diol epoxide. The bay-region theory of PAH carcinogenesis posits that bay-region diol epoxides are typically more carcinogenic than their non-bay-region counterparts due to their greater ability to form stable carbocations upon opening of the epoxide ring, which facilitates adduction to DNA.

The stereochemistry of these metabolites is also a critical determinant of their biological activity. The enzymatic reactions involved in their formation are highly stereospecific, leading to the preferential formation of certain enantiomers and diastereomers. For instance, the metabolism of (-)-(3R,4R)-dihydroxy-3,4,8,9,10,11-hexahydrobenz[a]anthracene by rat liver microsomes yields a bay-region diol epoxide with a specific stereochemical configuration.

Metabolite TypePrecursorKey Metabolite
Bay-RegionThis compound-3,4-diolThis compound-3,4-diol-1,2-epoxide
Non-Bay-RegionThis compound-1,2-diolThis compound-1,2-diol-3,4-epoxide

Identification of Tetrols as Terminal Metabolites

The highly reactive diol epoxides can be detoxified through hydrolysis, either spontaneously or catalyzed by epoxide hydrolase, to form tetrahydro-tetrahydroxy derivatives known as tetrols. These tetrols are generally considered to be the terminal, inactive metabolites of the diol epoxide pathway and are excreted from the body.

The hydrolysis of the bay-region 3,4-diol-1,2-epoxide of this compound results in the formation of specific tetrols. The identification of these tetrols in metabolic studies provides indirect evidence for the formation of their precursor diol epoxides. The stereochemistry of the tetrols can also provide insights into the stereochemistry of the parent diol epoxides. For example, the hydrolysis of the bay-region diol epoxides of this compound has been shown to produce a pair of tetrols, designated as T-1 and T-2.

Precursor Diol EpoxideResulting Tetrols
This compound-3,4-diol-1,2-epoxideTetrol T-1 and Tetrol T-2

Phase II Conjugation Pathways and their Role in Biotransformation

Following the Phase I metabolism mediated by cytochrome P450 enzymes, the resulting metabolites, including dihydrodiols and phenols, can undergo Phase II conjugation reactions. These reactions involve the covalent attachment of endogenous polar molecules, such as glucuronic acid, sulfate (B86663), or glutathione (B108866), to the hydroxyl groups of the metabolites. This process increases the water solubility of the metabolites, facilitating their excretion from the body and representing a major detoxification pathway.

While specific data on the Phase II conjugation of this compound metabolites is limited in the readily available scientific literature, general principles of PAH metabolism suggest that its hydroxylated metabolites would be substrates for UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs).

Glucuronidation: UGTs would catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups of the dihydrodiols and phenols of this compound, forming glucuronide conjugates.

Sulfation: SULTs would mediate the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the metabolites, forming sulfate conjugates.

Glutathione Conjugation: GSTs can catalyze the nucleophilic attack of the thiol group of glutathione on the electrophilic epoxide ring of the reactive intermediates, such as the 1,2- and 3,4-epoxides and the diol epoxides, leading to the formation of glutathione conjugates. This is a critical detoxification pathway for reactive epoxides, preventing them from binding to cellular macromolecules.

Molecular Mechanisms of Interaction with Biomolecules

DNA Adduct Formation by 8,9,10,11-Tetrahydrobenz(a)anthracene Metabolites

The hallmark of the molecular action of many PAHs, including benz(a)anthracene (B33201) derivatives, is the formation of covalent DNA adducts. This process is not initiated by the parent hydrocarbon but by its electrophilic metabolites, which are generated through cellular metabolism.

Metabolically activated forms of benz(a)anthracene exhibit significant specificity in their reactions with DNA, targeting nucleophilic sites on the nucleotide bases. Research has identified that the diol epoxide metabolites of benz(a)anthracene are responsible for this covalent binding.

One of the primary adducts is formed through the reaction of the anti-8,9-diol-10,11-oxide of benz(a)anthracene with guanine (B1146940) residues in DNA. nih.gov Structural analysis has confirmed that this reaction occurs between the C-11 position of the diol epoxide and the exocyclic amino group (N²) of guanine. nih.gov This specific adduct has been isolated from hamster embryo cells that were treated with the parent compound, benz(a)anthracene, indicating its formation in a cellular context. nih.gov

In addition to guanine, adenine (B156593) is another key target for adduction. Studies using oligonucleotides containing site-specific lesions have shown that benz(a)anthracene diol epoxides can form covalent adducts at the N⁶ position of adenine. nih.gov The formation of these distinct adducts at different nucleobases highlights the diverse chemical interactions that these metabolites can undergo with DNA.

MetaboliteDNA BaseSite of Adduction
anti-BA-8,9-diol 10,11-oxideGuanineExocyclic amino group (N²)
Benz(a)anthracene diol epoxideAdenineExocyclic amino group (N⁶)

This table summarizes the specific sites on DNA bases that are targeted by reactive metabolites of benz(a)anthracene.

The three-dimensional structure, or stereochemistry, of both the diol epoxide metabolite and the resulting DNA adduct plays a critical role in its biological outcome. The enzymes that metabolize PAHs often produce specific stereoisomers (enantiomers) of the precursor dihydrodiols. For instance, the metabolism of 8-hydroxymethylbenz(a)anthracene by rat liver microsomes yields trans-dihydrodiols with specific absolute configurations, such as 8S,9S and 10R,11R. nih.gov

This stereochemical specificity is crucial because it dictates the conformation of the final DNA adduct. The mutagenic frequency of lesions caused by benz(a)anthracene metabolites is dependent on the stereochemistry of the bond between the hydrocarbon and the DNA base. nih.gov For example, bay-region anti-trans-benz(a)anthracene adducts are known to induce point mutations, whereas non-bay region adducts are essentially nonmutagenic in certain prokaryotic systems. nih.gov The specific spatial arrangement of the bulky hydrocarbon moiety relative to the DNA helix influences the stability of the adduct and how it is recognized by the cell's DNA repair and replication machinery.

The key reactive intermediates responsible for the DNA-damaging effects of benz(a)anthracene are its diol epoxides. nih.gov The metabolic activation pathway involves two main enzymatic steps. First, a cytochrome P450 enzyme introduces an epoxide across a double bond. Second, epoxide hydrolase opens the epoxide ring to form a trans-dihydrodiol. A second epoxidation by a P450 enzyme at an adjacent double bond creates the highly reactive diol epoxide.

For benz(a)anthracene, the formation of the 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide (also referred to as BA-8,9-diol 10,11-oxide) is a critical step. nih.govnih.gov This diol epoxide, particularly the anti-isomer, is a potent electrophile that readily attacks the electron-rich centers in DNA bases, such as the N² of guanine, to form a stable covalent bond. nih.gov The formation of this specific diol epoxide has been directly linked to the DNA adducts found in cells exposed to benz(a)anthracene. nih.govnih.gov

Interactions with DNA Secondary Structure: Intercalation and Wedged Complexes

Beyond the formation of a covalent bond, the bulky, planar structure of the hydrocarbon portion of the adduct physically disrupts the secondary structure of the DNA double helix. After covalently binding, the hydrocarbon moiety can insert itself between the DNA base pairs, a process known as intercalation. wikipedia.orgpsu.edu

This interaction causes significant distortion of the DNA helix, leading to:

Unwinding: The helical twist of the DNA is reduced at the site of the adduct. psu.edu

Lengthening and Stiffening: The DNA molecule is locally elongated and becomes more rigid. psu.edu

These structural perturbations are not minor; they fundamentally alter the local architecture of the DNA. wikipedia.org This distortion can interfere with the binding of proteins that regulate gene expression and can also serve as a signal for the cell's DNA repair systems. psu.edu

Modulation of DNA Replication and Repair Mechanisms by Adducts

The presence of a bulky this compound-derived adduct on a DNA strand presents a significant obstacle to the cellular machinery responsible for DNA replication and repair. nih.govpsu.edu

When a DNA polymerase enzyme encounters such an adduct during replication, it may stall, leading to an arrest of the replication fork. nih.gov In some cases, specialized polymerases may bypass the lesion, but this process is often error-prone, leading to the insertion of an incorrect base opposite the adduct and resulting in a point mutation. nih.gov

Studies with E. coli have shown that bay-region benz(a)anthracene adducts are blocking to DNA polymerase III to some degree. nih.gov Interestingly, the ability of the replication machinery to bypass a lesion does not always correlate with the adduct's mutagenicity. While non-bay region adducts were readily bypassed in this system, they were not mutagenic, whereas the more blocking bay-region adducts did cause mutations. nih.gov These findings illustrate that the structural conformation of the adduct is a key determinant of its biological fate—whether it is accurately repaired, bypassed, or serves as a template for mutation.

Enzyme-Substrate Interactions involving this compound and its Metabolites

The biological activity of this compound is entirely dependent on its biotransformation by cellular enzymes. These enzyme-substrate interactions are the first step in the chain of events leading to DNA damage.

The primary enzymes involved in the metabolic activation belong to the cytochrome P450 (CYP) superfamily of monooxygenases and epoxide hydrolase. nih.gov The profile of metabolites produced can be influenced by the induction of specific CYP enzymes. For example, treating rats with 3-methylcholanthrene (B14862) alters the metabolic profile of 8-hydroxymethylbenz(a)anthracene produced by liver microsomes. nih.gov In addition to the CYPs, other enzyme families, such as the aldo-keto reductases (AKRs), are implicated in the metabolism of PAH trans-dihydrodiols. researchgate.net

Metabolites can also interact with proteins. For instance, a metabolite of 7-hydroxymethyl-12-methylbenz(a)anthracene has been shown to bind covalently to proteins in the liver cytosol, demonstrating that DNA is not the only cellular target for these reactive species. nih.gov

Enzyme FamilyRole in Benz(a)anthracene Metabolism
Cytochrome P450 (CYP) Catalyze the initial epoxidation of the parent PAH and the second epoxidation of the dihydrodiol to form the ultimate reactive diol epoxide. nih.gov
Epoxide Hydrolase (EH) Hydrates the initial epoxide to form a trans-dihydrodiol, a key intermediate in the activation pathway. wikipedia.org
Aldo-Keto Reductase (AKR) Can oxidize PAH trans-dihydrodiols to corresponding o-quinones, representing an alternative activation pathway. researchgate.net
Sulfotransferase (SULT) Can create reactive sulfate (B86663) esters from hydroxylated metabolites, which can then bind to macromolecules like proteins. nih.gov

This table outlines the major enzyme families involved in the metabolic activation and interaction of benz(a)anthracene and its derivatives.

Binding to Cytochrome P450 Isoforms

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is predominantly carried out by cytochrome P450 enzymes. nih.gov For the parent compound, benz(a)anthracene (BA), and related PAHs, isoforms such as CYP1A1 and CYP1B1 are crucial in initiating the metabolic process that can lead to the formation of carcinogenic metabolites. nih.gov This process involves the oxidation of the PAH to form epoxide intermediates. nih.gov The expression of these CYP genes can be induced by PAHs themselves through the arylhydrocarbon receptor (AhR), a transcription factor that binds to PAHs and translocates to the nucleus, promoting the transcription of genes like CYP1A1 and CYP1B1. nih.gov

While direct studies on this compound are limited, the metabolism of its parent compound, BA, by rat liver microsomes demonstrates the formation of various epoxides, including those at the 8,9- and 10,11-positions. nih.gov Specifically, the metabolism at these non-K-region double bonds results in the stereoselective formation of (8R,9S)-epoxide and (10S,11R)-epoxide as the main enantiomers. nih.gov Given that the 8,9,10,11-positions in the tetrahydro-derivative are saturated, metabolic activity would be directed towards other sites on the aromatic rings. The binding of substrates to CYP enzymes can be a complex, multi-step process, often involving conformational changes in the enzyme's large, flexible active site. capes.gov.br For other compounds, such as certain cannabinoids with a tetrahydro- partial structure, CYP2C9 and CYP3A4 have been identified as major enzymes responsible for hydroxylation and epoxidation. nih.gov This suggests that a specific subset of P450 isoforms is likely responsible for the metabolism of this compound, although the precise isoforms and binding kinetics have not been fully elucidated.

Epoxide Hydrolase Activity

Following the formation of epoxides by cytochrome P450, microsomal epoxide hydrolase (mEH) plays a critical role in their subsequent transformation. This enzyme catalyzes the hydration of epoxides to form less reactive trans-dihydrodiols. nih.govnih.gov This step is crucial in the metabolic pathway of PAHs, as the resulting dihydrodiols can be further metabolized by CYP enzymes to form highly reactive diol epoxides, which are often the ultimate carcinogenic species. nih.gov

Research on benz(a)anthracene derivatives has provided significant insight into the substrate specificity of epoxide hydrolase. A study on the stereoselectivity of mEH revealed that tetrahydroepoxides of benz[a]anthracene are substrates for this enzyme. nih.gov Notably, the enzymatic hydration rate is significantly affected by the location of the epoxide group and the presence of other functional groups. nih.gov For instance, while hydroxyl groups generally slow down the enzyme-catalyzed hydrolysis, the reactivity of the tetrahydrobenz[a]anthracene 3,4-epoxide system towards epoxide hydrolase is exceptionally high, overcoming this inhibitory effect. nih.gov In contrast, when the epoxide is located at the 1,2-, 8,9-, or 10,11-positions of the tetrahydro-derivative, the compounds are fair or poor substrates for epoxide hydrolase. nih.gov

One of the most potent substrates ever identified for epoxide hydrolase is (-)-tetrahydrobenz[a]anthracene (3R,4S)-epoxide, highlighting the profound stereoselectivity and regioselectivity of the enzyme. nih.gov The table below summarizes key findings related to the interaction of benz(a)anthracene derivatives with epoxide hydrolase.

Compound/MetaboliteEnzyme/SystemObservationFinding Reference
Benz(a)anthracene (BA) 8,9- and 10,11-epoxidesRat Liver Microsomal Epoxide HydrolaseCatalyzed conversion to BA trans-8,9-dihydrodiol and trans-10,11-dihydrodiol. nih.govnih.gov
(-)-Tetrahydrobenz[a]anthracene (3R,4S)-epoxideEpoxide HydrolaseIdentified as the best known substrate for the enzyme. nih.gov
Tetrahydroepoxides of Benz(a)anthracene (at 1,2-, 8,9-, or 10,11-positions)Epoxide HydrolaseConsidered fair or poor substrates. nih.gov
Benz(a)anthracene 1,2-diol 3,4-epoxidesEpoxide HydrolaseModerately good substrates. nih.gov

Epigenetic Modifications Induced by this compound-Derived Adducts

The formation of covalent adducts between reactive PAH metabolites and DNA is a critical initiating event in chemical carcinogenesis. nih.govscispace.com These adducts, if not repaired, can lead to mutations during DNA replication, potentially activating proto-oncogenes or inactivating tumor suppressor genes. nih.govnih.gov Beyond these genotoxic effects, there is growing evidence that PAH-DNA adducts can also trigger epigenetic alterations, such as changes in DNA methylation and histone modifications, which can contribute to the carcinogenic process.

While specific research on epigenetic modifications induced by this compound-derived adducts is not available, studies on broader classes of PAHs provide a framework for these potential mechanisms. Exposure to PAHs has been linked to alterations in DNA methylation patterns, including both global hypomethylation and gene-specific hypermethylation. nih.govnih.gov For example, prenatal exposure to PAHs has been associated with lower global methylation in cord blood. nih.gov Furthermore, some studies suggest a synergistic relationship where the presence of both PAH-DNA adducts and aberrant methylation of specific genes, such as the retinoic acid receptor beta (RARβ) gene, increases breast cancer risk. nih.gov

The formation of PAH-DNA adducts may not only be a consequence of metabolic activation but could also be influenced by the existing epigenetic landscape. Experimental evidence suggests that PAH-induced DNA adducts may form preferentially at guanine residues located near methylated cytosines. nih.gov The presence of bulky DNA adducts can also obstruct the machinery of DNA repair and replication, potentially leading to lasting changes in chromatin structure and gene expression. scispace.comd-nb.info These structural changes can affect higher-order chromatin organization, influencing the accessibility of DNA to transcription factors and the DNA repair machinery, thereby propagating epigenetic changes. nih.gov Although the direct link and specific mechanisms for this compound remain to be elucidated, the principles established for other PAHs suggest that its DNA adducts could similarly contribute to carcinogenesis through epigenetic pathways.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for determining the detailed structure and stereochemistry of 8,9,10,11-Tetrahydrobenz(a)anthracene derivatives. The chemical shifts (δ) and coupling constants (J) of the protons in the saturated tetrahydro ring provide definitive information about the relative orientation (cis/trans) of substituents.

In the study of adducts formed from the electrochemical oxidation of 1,2,3,4-Tetrahydro-7,12-dimethylbenz[a]anthracene, a related compound, NMR was essential for structure elucidation. nih.gov For instance, ¹H and ¹³C NMR data can distinguish between different isomers and conformers by analyzing the magnetic environment of each nucleus. semanticscholar.orglookchem.com The assignment of chemical shifts for aromatic carbons is often achieved by correlating them with data from simpler, symmetrically ortho-disubstituted benzenes. lookchem.com For anthracene (B1667546) derivatives, specific proton signals can be assigned; for example, in one study, aromatic protons of an anthracene derivative appeared in the range of δ 7.5-8.5 ppm. semanticscholar.org

Table 1: Illustrative ¹H NMR Data for an Anthracene Derivative Moiety

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Anthracene-H 8.51 s -
Anthracene-H 8.19 d 8.4
Anthracene-H 8.02 d 8.4
Anthracene-H 7.52 m -

Source: Data derived from a study on N-(9-anthracenoyl)glycine ethyl ester. semanticscholar.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling and Adduct Identification

Mass spectrometry (MS) is a cornerstone technique for identifying metabolites of benz(a)anthracene (B33201), including its tetrahydro derivatives. The high sensitivity and mass accuracy of modern MS, particularly when coupled with liquid chromatography (LC-MS), allow for the detection and characterization of metabolites from complex biological samples. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion, which is crucial for identifying unknown compounds and distinguishing between isomers. nih.govosti.gov

Metabolite profiling studies use these techniques to create a comprehensive fingerprint of the metabolites present in a sample. nih.govfrigidzonemedicine.com.cn For example, the identities of non-K-region benz[a]anthracene 8,9- and 10,11-epoxides, which are direct precursors to tetrahydro-derivatives, were established through mass spectral analyses. nih.gov These epoxides were subsequently converted to the corresponding trans-dihydrodiols. nih.gov Furthermore, MS and MS/MS are used to identify adducts formed between the hydrocarbon metabolites and biological macromolecules like DNA. The structure of adducts formed by the oxidation of 1,2,3,4-Tetrahydro-7,12-dimethylbenz[a]anthracene with deoxyribonucleosides was elucidated using a combination of MS, NMR, and UV spectroscopy. nih.gov

X-ray Crystallography in Determining Absolute Stereochemistry and Conformation

X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure of crystalline compounds, including the absolute stereochemistry and conformation of chiral molecules. soton.ac.uk This technique has been pivotal in characterizing derivatives of this compound.

A key example is the X-ray single crystal analysis of (±)-8α,9β,10β,11α-tetrahydroxy-8,9,10,11-tetrahydrobenz[a]anthracene, a tetrol formed from the hydrolysis of an 8,9-dihydroxy-10,11-epoxy derivative. oup.com The analysis revealed that the tetrahydrobenzene ring adopts a half-chair conformation, with two hydroxyl groups in axial positions (at C8 and C9) and two in equatorial positions (at C10 and C11). oup.com Similarly, the absolute stereochemistry of (+)-trans-9S-bromo-8S-(menthyloxyacetoxy)-8,9,10,11-tetrahydrobenz[a]anthracene was unequivocally determined by X-ray analysis, which in turn allowed for the assignment of the stereochemistry of other related metabolites. rsc.org

Table 2: Crystallographic Data for (±)-8α,9β,10β,11α-tetrahydroxy-8,9,10,11-tetrahydrobenz[a]anthracene

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.294(4)
b (Å) 5.328(2)
c (Å) 16.591(5)
β (°) 108.99(2)
Final R-index 0.0684

Source: Data from the X-ray crystallographic analysis of the tetrahydrotetrol. oup.com

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Binding Studies

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure of polycyclic aromatic hydrocarbons. rsc.org The absorption of UV or visible light promotes electrons to higher energy orbitals, and the resulting spectrum is characteristic of the compound's conjugated π-electron system. numberanalytics.com Anthracene and its derivatives typically exhibit characteristic absorption spectra with multiple vibronic bands. researchgate.netmdpi.com

The UV spectra of benz[a]anthracene metabolites, such as the 8,9- and 10,11-epoxides, were used to help establish their identity. nih.gov Similarly, UV spectroscopy was part of the toolkit used to elucidate the structure of adducts of tetrahydro-dimethylbenz[a]anthracene. nih.gov The electronic absorption spectrum of the parent benz(a)anthracene shows a decrease in the band gap under high pressure, indicating changes in the electronic structure. rsc.org While specific data for this compound is sparse in the provided context, the principles applied to its parent and other derivatives are directly applicable. The saturation of one ring in the tetrahydro- derivative would be expected to cause a blue shift (shift to shorter wavelength) in the absorption maxima compared to the fully aromatic parent compound, as the extent of π-conjugation is reduced.

Table 3: Typical UV-Vis Absorption Maxima for Anthracene in Solution

Wavelength (λmax, nm)
392
372
355
338

Source: Data for the parent chromophore, anthracene. researchgate.net

Circular Dichroism (CD) Spectroscopy in Stereochemical Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited by chiral molecules. It is an exceptionally useful technique for the stereochemical analysis of enantiomers, which are otherwise difficult to distinguish. semanticscholar.org

CD spectral analysis was instrumental in determining the stereoselective formation of metabolites of benz[a]anthracene. nih.gov By comparing the CD spectra of metabolically formed non-K-region epoxides and dihydrodiols with those of standards, researchers determined that the (8R,9S)-epoxide and (10S,11R)-epoxide were the predominant enantiomers formed by rat liver microsomes. nih.gov This demonstrates the power of CD spectroscopy in elucidating the specific stereochemical pathways of metabolism for benz(a)anthracene, leading to the formation of chiral this compound derivatives. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecule's structure, bonding, and conformation. semanticscholar.org Anharmonic quantum chemical computations are increasingly used to help assign and interpret the complex vibrational spectra of polycyclic aromatic hydrocarbons. researchgate.net

For anthracene and its derivatives, IR spectra provide a characteristic fingerprint. researchgate.netnist.gov While specific IR or Raman data for this compound is not detailed in the search results, the technique is broadly applied to PAHs. researchgate.net The spectra would feature characteristic C-H stretching vibrations for both the aromatic and the saturated aliphatic portions of the molecule, as well as C=C stretching modes from the aromatic rings and various bending modes (fingerprint region) that are unique to its specific structure and conformation. nist.gov These techniques are valuable for confirming the presence of specific functional groups and for studying conformational changes in the molecule. semanticscholar.orgrsc.org

Computational and Theoretical Chemistry Studies of 8,9,10,11 Tetrahydrobenz a Anthracene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on 8,9,10,11-Tetrahydrobenz(a)anthracene are not widely published, the methodologies applied to its parent compound, benz(a)anthracene (B33201) (BA), and its derivatives are directly relevant.

Researchers have employed DFT to explore the relationships between the electronic structure of substituted BA derivatives and their carcinogenic potency. researchgate.netderpharmachemica.com These studies often involve full geometry optimization of the molecules to find the lowest energy conformation. A combination of the mPW1PW91 hybrid functional and the LanL2DZ basis set has been utilized for these calculations. researchgate.netderpharmachemica.com Such studies yield statistically significant relationships between calculated electronic properties and experimental carcinogenicity indices. researchgate.netderpharmachemica.com

Furthermore, combined experimental and theoretical studies on benz(a)anthracene have used first-principles DFT calculations to investigate its structural and electronic properties under high pressure. rsc.orgresearchgate.net These studies reveal changes in the material's color and a decrease in the band gap with increasing pressure, which is supported by the DFT calculations. rsc.orgresearchgate.net The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key parameters derived from DFT that help in understanding the reactivity and kinetic stability of the molecule.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Benz(a)anthracene and its Derivatives

FunctionalBasis SetApplicationReference
mPW1PW91LanL2DZCalculating electronic structure to correlate with carcinogenic activity. researchgate.netderpharmachemica.com
VariousNot SpecifiedInvestigating structural and electronic properties under pressure. rsc.orgresearchgate.net

This table is representative of methods used for the parent compound, benz(a)anthracene, and are applicable for the study of its tetrahydro derivative.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations can elucidate its interactions with biological macromolecules such as DNA.

A study on the DNA binding of nonreactive model compounds of metabolites of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) examined 8,9,10,11-tetrahydro-BA as a model for a less carcinogenic epoxide metabolite. nih.gov The research indicated that the binding of these polycyclic aromatic hydrocarbons to DNA occurs primarily through intercalation. nih.gov For 8,9,10,11-tetrahydro-BA in a 15% methanol (B129727) solution, the binding constant for intercalation with DNA was found to be six times lower than that for 9,10-dimethylanthracene, a model for a highly carcinogenic bay region epoxide of DMBA. nih.gov This suggests that the saturation of one of the benzene (B151609) rings significantly impacts the pi-stacking interactions with DNA bases. nih.gov

MD simulations of polycyclic aromatic compounds interacting with biological receptors, such as the aryl hydrocarbon receptor (AhR), have shown that van der Waals forces are the major contributors to the binding interactions. nih.gov In silico methods like MD are crucial for understanding the structural and dynamic changes that occur upon binding, which can influence the biological activity of the compound. nih.gov For instance, simulations of damaged DNA containing lesions like 8-oxoguanine have revealed altered hydration and ion binding patterns in the vicinity of the lesion, which may be crucial for recognition by DNA repair enzymes. nih.gov Similar methodologies could be applied to study the interaction of this compound adducts with DNA.

Table 2: DNA Intercalation Binding Constants for Selected Compounds

CompoundSolventBinding Constant (M⁻¹)Reference
9,10-Dimethylanthracene (DMA)15% Methanol3.1 x 10³ nih.gov
This compound15% MethanolApprox. 5.2 x 10² nih.gov

Data is derived from fluorescence quenching experiments which are often complemented by molecular dynamics simulations for detailed binding mode analysis.

Prediction of Reactivity and Carbocation Stability in Metabolites

The carcinogenicity of many polycyclic aromatic hydrocarbons is linked to their metabolic activation to reactive electrophiles that can bind to DNA. Computational studies are instrumental in predicting the reactivity of metabolites and the stability of the resulting carbocations.

For the parent compound, benz(a)anthracene, computational studies at the B3LYP/6-31G and MP2/6-31G levels have been performed to understand structure-reactivity relationships and substituent effects on carbocation stability. researchgate.net These studies show that the formation of bay-region carbocations, which are critical intermediates in the carcinogenic process, occurs through the O-protonation of 1,2-epoxides in barrierless processes. researchgate.net The relative stabilities of these carbocations can be determined in both the gas phase and in a solvent environment using methods like the Polarizable Continuum Model (PCM). researchgate.net

The stability of carbocations generated from oxidized metabolites of BA has been shown to correlate with the known biological activity of these compounds. researchgate.net For instance, the higher tumorigenic potential of certain dibenz(a,h)anthracene derivatives compared to dibenz(a,j)anthracene derivatives is reflected in the calculated ease of carbocation formation from their respective diol-epoxides. researchgate.net These computational models allow for the investigation of how substituents, such as methyl or fluorine groups, affect carbocation stability through electronic and steric effects. researchgate.net Such insights are crucial for predicting the potential carcinogenicity of derivatives of this compound.

Table 3: Computational Methods for Carbocation Stability Analysis of Benz(a)anthracene Metabolites

Computational LevelApplicationKey FindingsReference
B3LYP/6-31G & MP2/6-31GStudying structure-reactivity and substituent effects on carbocation stability.Bay-region carbocations form via barrierless O-protonation of epoxides. researchgate.net
DFT and GIAO-DFTModeling bay-region anti-diol-epoxides and their derived carbocations.Higher tumorigenicity correlates with greater ease of carbocation formation. researchgate.net

These methods, applied to the parent and related PAHs, are suitable for predicting the reactivity of metabolites of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For polycyclic aromatic hydrocarbons and their derivatives, QSAR is a valuable tool for predicting a range of properties, including carcinogenicity, mutagenicity, and receptor binding affinity. benthamdirect.comconicet.gov.ar

QSAR studies on PAHs often utilize a variety of molecular descriptors calculated from the chemical structure. conicet.gov.ar These can include electronic descriptors (e.g., HOMO/LUMO energies, net atomic charges), structural descriptors, and energetic descriptors. researchgate.netnih.gov For example, a QSAR model for the carcinogenesis of PAHs used the relative thermodynamic stabilities of epoxide and carbonium intermediates calculated by the semiempirical AM1 method. conicet.gov.ar

Various modeling techniques are employed in QSAR, from multivariable linear regression (MLR) to more complex methods like artificial neural networks (ANN). conicet.gov.arnih.gov These models are validated to ensure their predictive power. conicet.gov.ar For instance, QSAR models have been successfully developed to predict the rat aryl hydrocarbon receptor (rAhR) activity of PAHs and their derivatives, identifying molecular polarizability, electronegativity, size, and nucleophilicity as important factors. nih.gov While specific QSAR models for derivatives of this compound are not prominent in the literature, the established methodologies for other PAHs provide a clear framework for their development. Such models would be invaluable for screening new derivatives for potential toxicity or biological activity.

Table 4: Examples of Descriptors and Methods in QSAR Studies of PAHs

Property ModeledMolecular DescriptorsModeling TechniqueReference
CarcinogenesisRelative thermodynamic stabilities of intermediatesNot specified conicet.gov.ar
rAhR ActivityMolecular polarizability, electronegativity, size, nucleophilicityQSAR nih.gov
MutagenicityTopological descriptorsk-Nearest Neighbor (k-NN), Classification and Regression Tree (CART) conicet.gov.ar
Bioactivation by P450Electronic, structural, and energetic descriptorsMultilinear Regression (MLR), Artificial Neural Network (ANN) nih.gov

Environmental Occurrence, Fate, and Analytical Detection Research

Sources and Environmental Distribution Research (excluding human exposure details)

Direct research identifying the primary sources and environmental distribution of 8,9,10,11-Tetrahydrobenz(a)anthracene is not extensively documented. Its presence in the environment is understood as a result of the metabolic transformation of its parent compound, benz(a)anthracene (B33201). Therefore, the sources of this compound are indirectly the sources of benz(a)anthracene.

Benz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) that originates from the incomplete combustion of organic materials. tpsgc-pwgsc.gc.ca Major anthropogenic sources include:

Fossil Fuel Combustion: Emissions from vehicle engines. nih.gov

Industrial Processes: Operations such as coal coking, aluminum smelting, and the use of coal tar, coal tar pitch, and bitumen. tpsgc-pwgsc.gc.ca

Wood Burning: Forest fires and domestic wood stoves contribute significantly to PAH emissions. tpsgc-pwgsc.gc.ca

Waste Incineration: A common source of various PAHs. d-nb.info

Commercial Products: Benz(a)anthracene is a constituent of petroleum, coal, and derivatives like creosote, which is used in wood preservation. tpsgc-pwgsc.gc.ca

Once benz(a)anthracene is released into the environment, it can be transformed by biotic processes, leading to the formation of metabolites like this compound. Benz(a)anthracene is characterized by very low water solubility and a strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca Consequently, its metabolic byproducts, including the tetrahydro-derivative, are expected to be found in these matrices where microbial activity occurs.

Environmental Transformation and Degradation Pathways

The environmental fate of this compound is primarily understood through its formation from benz(a)anthracene. The transformation of PAHs in the environment is a critical process that can alter their toxicity and persistence. Fungi and bacteria play a crucial role in the biodegradation of these compounds.

The metabolic pathway often involves the oxidation of the parent PAH. For instance, the metabolism of benz(a)anthracene can proceed through the formation of an epoxide, 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide, which is a known metabolite. nih.govepa.gov This intermediate is a step towards forming more hydroxylated and saturated derivatives. The compound (8S,9R,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is a confirmed metabolite of benz(a)anthracene, which implies that the saturation of the 8,9,10,11-positions to form the tetrahydro-ring structure is a key metabolic step. scbt.com

Fungal degradation, for example by the ligninolytic fungus Irpex lacteus, has been shown to break down benz(a)anthracene into various products. researchgate.net One identified degradation product is 1-tetralone, which further transforms via 1,2,3,4-tetrahydro-1-hydroxynaphthalene, ultimately leading to phthalic acid. researchgate.net This pathway, while not identical, demonstrates the biological mechanism of saturating a benzene (B151609) ring as part of the degradation process, analogous to the formation of this compound.

While the formation of this compound as a metabolic intermediate is established, specific research detailing its subsequent environmental degradation pathways is limited. It is presumed to undergo further microbial degradation, likely involving ring cleavage, leading to simpler, less toxic compounds.

Advanced Analytical Methods for Detection and Quantification in Complex Matrices

The detection and quantification of this compound in complex environmental samples like soil, sediment, and water rely on sophisticated analytical techniques developed for PAHs and their metabolites. These methods require high sensitivity and selectivity to isolate the target analyte from a multitude of interfering compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their metabolites. uci.edu For compounds like this compound, reverse-phase HPLC is typically employed, which separates compounds based on their hydrophobicity.

Common HPLC configurations for PAH metabolite analysis include:

Detectors:

Fluorescence Detection (FLD): Many PAHs and their derivatives are naturally fluorescent, allowing for highly sensitive and selective detection. tecnofrom.comsci-hub.se HPLC-FLD is a powerful tool for analyzing PAH metabolites in biological and environmental samples. spu.edu

Diode Array Detector (DAD) / UV-Vis Detector: These detectors measure the absorbance of light and can provide spectral information to aid in compound identification. uci.edu

Sample Preparation: Due to the complexity of environmental matrices and the low concentrations of analytes, extensive sample preparation is often required. This can involve solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. tecnofrom.com On-line SPE-HPLC systems can automate this process, reducing sample handling and improving consistency. tecnofrom.com

ParameterTypical Condition for PAH AnalysisReference
ColumnReverse-phase C18 or Phenyl
Mobile PhaseGradient of Acetonitrile and Water
DetectionFluorescence (FLD) with programmed wavelength switching tecnofrom.com
Sample PreparationSolid-Phase Extraction (SPE) tecnofrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the trace analysis of PAHs and their metabolites. hpst.czthermofisher.com It offers excellent chromatographic resolution and definitive compound identification based on mass spectra. hpst.cz

The process involves separating volatile or semi-volatile compounds in the gas phase using a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. For enhanced sensitivity, a triple quadrupole GC-MS/MS system can be used, operating in Selected Reaction Monitoring (SRM) mode. thermofisher.com This method significantly reduces background noise, allowing for the detection of analytes at very low concentrations (picogram levels). hpst.cz GC-MS has been successfully used to identify metabolites from the biodegradation of PAHs like anthracene (B1667546). d-nb.info

ParameterTypical Condition for PAH AnalysisReference
SystemGas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS) thermofisher.com
Ionization SourceElectron Ionization (EI) hpst.cz
Acquisition ModeSelected Reaction Monitoring (SRM) for high sensitivity thermofisher.com
Detection LimitsLow picogram (pg) to sub-picogram levels hpst.czhpst.cz

Accurate quantification of metabolites in complex matrices is challenging due to matrix effects and potential losses during sample preparation. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these issues. This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard before extraction.

Because the labeled standard is chemically identical to the native analyte, it behaves the same way throughout the extraction, cleanup, and analysis process. Any losses will affect both the native and labeled compounds equally. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer (typically GC-MS or LC-MS), a highly accurate and precise concentration can be calculated. This method has been effectively applied to the quantification of various PAH metabolites in biological samples. researchgate.net

Spectroscopic techniques are vital for the detection and monitoring of PAHs in the environment. Luminescence spectroscopy, particularly fluorescence, is highly applicable due to the inherent fluorescent properties of the aromatic ring structures.

Isotope Labeling Studies for Metabolic Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. This methodology involves the use of molecules in which one or more atoms have been replaced with an isotope. These isotopes can be either stable or radioactive. In the context of this compound, and polycyclic aromatic hydrocarbons (PAHs) in general, isotope labeling allows researchers to follow the transformation of the parent compound into various metabolites.

The core principle of this technique lies in the ability to distinguish the labeled compound and its metabolic products from their unlabeled, naturally occurring counterparts. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the isotopically labeled species. This provides unambiguous evidence of metabolic pathways and helps in the identification of novel metabolites.

Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O), are commonly used in metabolic studies due to their safety and the high resolution of detection methods. For instance, the use of ¹⁸O-labeling has been instrumental in elucidating the stereoselective metabolic formation of non-K-region epoxides and dihydrodiols from benz(a)anthracene by rat liver microsomes nih.gov. By analyzing the mass spectra of the metabolites, researchers can determine the specific positions of enzymatic oxidation.

Tritium (³H), a radioactive isotope of hydrogen, has also been utilized in studying the metabolism of benz(a)anthracene derivatives. For example, it was used to investigate the formation of 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide, a specific type of PAH metabolite nih.gov. The radioactivity of the labeled compounds allows for highly sensitive detection and quantification.

The synthesis of isotopically labeled versions of this compound is a critical first step in these studies. This typically involves complex organic synthesis procedures to introduce the isotopic labels at specific positions within the molecule.

Research Findings from Isotope Labeling Studies

While specific metabolic tracing studies for this compound using isotope labeling are not extensively detailed in publicly available literature, the principles and findings from studies on the parent compound, benz(a)anthracene, and its other derivatives provide a strong framework for understanding its likely metabolic fate.

Research on benz(a)anthracene has demonstrated the formation of various oxidized metabolites, including epoxides and dihydrodiols. Isotope labeling has been crucial in confirming these metabolic pathways. For example, studies have identified the formation of BA (trans)-8,9-dihydrodiol and BA (trans)-10,11-dihydrodiol from the corresponding epoxides nih.gov. The use of ¹⁸O-labeling helped to confirm that the oxygen atom in the hydroxyl groups of the dihydrodiols originated from molecular oxygen, a hallmark of cytochrome P450 monooxygenase activity.

The general metabolic activation pathway for many PAHs involves the formation of diol epoxides, which are highly reactive and can bind to cellular macromolecules like DNA, leading to potential carcinogenicity. Isotope labeling studies are essential for understanding the rates of formation and detoxification of these reactive intermediates.

Below are illustrative data tables based on the type of information that can be obtained from isotope labeling studies of PAHs.

Table 1: Representative Metabolites of Benz(a)anthracene Identified Using Isotope Labeling Techniques

MetaboliteIsotopic Label UsedAnalytical MethodKey FindingReference
Benz(a)anthracene (8R,9S)-epoxide¹⁸OMass Spectrometry, Circular DichroismPredominant enantiomer formed during microsomal metabolism. nih.gov
Benz(a)anthracene (10S,11R)-epoxide¹⁸OMass Spectrometry, Circular DichroismPredominant enantiomer formed at the 10,11-double bond. nih.gov
Benz(a)anthracene trans-8,9-dihydrodiol¹⁸OMass SpectrometryConfirmed as a product of epoxide hydrolase activity on the 8,9-epoxide. nih.gov
Benz(a)anthracene trans-10,11-dihydrodiol¹⁸OMass SpectrometryConfirmed as a product of epoxide hydrolase activity on the 10,11-epoxide. nih.gov
8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide³HThin Layer Chromatography, Mass SpectrometryIdentification of a new type of PAH metabolite. nih.gov

Table 2: Common Isotopes Used in PAH Metabolic Studies

IsotopeTypeCommon ApplicationAdvantages
Deuterium (²H)StableTracing metabolic pathways, internal standards for quantification.Relatively inexpensive, multiple labels can be incorporated.
Carbon-13 (¹³C)StableFlux analysis, determining the carbon source of metabolites.Provides detailed information on carbon skeleton transformations.
Oxygen-18 (¹⁸O)StableInvestigating oxidation mechanisms by cytochrome P450 enzymes.Directly traces the source of oxygen atoms in metabolites.
Tritium (³H)RadioactiveHigh-sensitivity detection and quantification of metabolites.Extremely low detection limits.

These studies on related compounds underscore the utility of isotope labeling for elucidating the complex metabolic pathways of PAHs like this compound. Such research is fundamental to understanding their environmental fate and biological effects.

Future Frontiers in this compound Research: An In-Depth Perspective

Advanced research into this compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is poised to unlock a deeper understanding of its environmental fate, biological interactions, and potential applications. While direct research on this specific compound is limited, this article explores promising future research directions by drawing parallels with advancements in the study of structurally related PAHs. These future perspectives are crucial for a comprehensive mechanistic elucidation and the development of sustainable applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8,9,10,11-Tetrahydrobenz(a)anthracene derivatives with high stereochemical control?

  • Methodology : Utilize multi-step organic synthesis involving diastereoselective hydrogenation or dihydroxylation of benz(a)anthracene precursors. For example, potassium tert-butoxide-mediated alkylation with methyl vinyl ketone followed by chromatographic separation on neutral alumina columns yields stereoisomers (e.g., α,β-unsaturated ketones) . Key parameters include inert atmosphere (N₂), controlled temperature, and solvent purity.
  • Validation : Confirm stereochemistry via UV/Vis (e.g., λmax shifts) and IR spectroscopy (C=O stretching at ~1680 cm⁻¹) .

Q. How can analytical techniques resolve purity and structural ambiguities in this compound derivatives?

  • Chromatography : Use HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) for purity assessment. GC-MS with DB-5 capillary columns (30 m × 0.25 mm) and H₂ carrier gas identifies volatile derivatives .
  • Spectroscopy : High-resolution NMR (¹H/¹³C) distinguishes diastereomers via coupling constants (e.g., JH-H for axial vs. equatorial protons) .

Q. What safety protocols are critical when handling benz(a)anthracene derivatives in vitro?

  • Containment : Class I Type B biosafety cabinets for mixing/handling to prevent inhalation of carcinogenic dust (e.g., 7,12-Dimethylbenz(a)anthracene) .
  • Decontamination : Wet methods or HEPA-filtered vacuums for spills; avoid dry sweeping .

Advanced Research Questions

Q. How can contradictory metabolic pathway data for this compound diol epoxides be resolved?

  • Case Study : Liver microsomal assays show species-dependent variations. In PCB-treated rats, 5,6-dihydrodiol dominates (27-fold increase), while 10,11-dihydrodiol is suppressed. Use LC-MS/MS to quantify secondary metabolites (e.g., 3,4-dihydroxy-1,2-epoxide) and compare time-course profiles (0–30 min) .
  • Resolution : Optimize incubation times (2.5–10 min) to distinguish primary vs. secondary oxidation products .

Q. What experimental designs validate the mutagenic potential of diol epoxide derivatives?

  • Assays :

  • Ames Test : Use S. typhimurium TA100 strain with metabolic activation (S9 fraction). The 3,4-diol-1,2-epoxide isomer shows highest mutagenicity (10–20 revertants/nmol) .
  • Mammalian Cells : Chinese hamster V79 cells with HPRT mutation assays; compare LC50 values for diol epoxides vs. parent compounds .

Q. How can laser-induced fluorescence (LIF) spectroscopy detect trace this compound in soil?

  • Protocol : Excitation at 365 nm; emission scan (400–500 nm). Calibrate with spiked soil samples (0.000005–0.001 g/g). Linear regression (R² = 0.929) confirms quantitation limits .
  • Interference Mitigation : Pre-treat soil with hexane/isopropanol (3:1) to remove humic acids .

Q. What crystallographic strategies elucidate supramolecular interactions in this compound complexes?

  • Crystal Engineering : Co-crystallize with 1,4-benzenedicarboxylic acid via O–H⋯N hydrogen bonds. Analyze π-π stacking (centroid distance ~3.57 Å) using single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Apply SHELXL-97 with riding H-atoms (Uiso = 1.2Ueq) .

Key Recommendations

  • Synthetic Challenges : Prioritize inert conditions and stereochemical validation to avoid byproducts .
  • Toxicology : Cross-validate mutagenicity data across prokaryotic and eukaryotic systems .
  • Detection : Combine LIF (field screening) with GC-MS (lab confirmation) for PAH analysis .

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